molecular formula C11H11N5O5 B15211638 s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)- CAS No. 41735-44-8

s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)-

Cat. No.: B15211638
CAS No.: 41735-44-8
M. Wt: 293.24 g/mol
InChI Key: UTXSZNDJMCSBAH-UHFFFAOYSA-N
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Description

s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a diacetylamino group at position 3, a methyl group at position 1, and a 5-nitro-2-furyl moiety at position 4. The diacetylamino substituent may influence metabolic stability, while the methyl group could modulate lipophilicity and bioavailability. Despite structural similarities to known nitro-furan derivatives, this compound’s specific pharmacological and toxicological profiles remain underexplored in the literature provided.

Properties

CAS No.

41735-44-8

Molecular Formula

C11H11N5O5

Molecular Weight

293.24 g/mol

IUPAC Name

N-acetyl-N-[1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(14(3)13-11)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3

InChI Key

UTXSZNDJMCSBAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NN(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.

    Introduction of the Nitrofuran Moiety: The nitrofuran group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

    Acetylation: The final step involves acetylation, where acetyl groups are added to the molecule using acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group on the furyl ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent positions. This facilitates nucleophilic substitution reactions:

  • Reduction of Nitro Group : Under catalytic hydrogenation (H₂/Pd-C) or using reducing agents (e.g., SnCl₂/HCl), the nitro group is reduced to an amine (−NH₂), forming 3-(diacetylamino)-1-methyl-5-(5-amino-2-furyl)-s-triazole . This reaction is critical for generating derivatives with enhanced bioactivity.

  • Hydrolysis of Acetyl Groups : In acidic (HCl) or basic (NaOH) conditions, the diacetylamino group undergoes hydrolysis to yield 3-amino-1-methyl-5-(5-nitro-2-furyl)-s-triazole .

Electrophilic Aromatic Substitution

The triazole ring participates in electrophilic substitution, particularly at the C-4 position, due to electron-rich nitrogen atoms:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces additional nitro groups, though regioselectivity depends on the directing effects of existing substituents.

  • Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/FeBr₃) occurs at the activated positions of the triazole or furan rings.

Cycloaddition Reactions

The triazole core engages in 1,3-dipolar cycloaddition with azides or alkynes, forming fused heterocycles:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives generates 1,2,3-triazole-linked hybrids . For example:

    s-Triazole derivative+Propargyl bromideCuSO₄/NaAscBis-triazole adduct\text{s-Triazole derivative} + \text{Propargyl bromide} \xrightarrow{\text{CuSO₄/NaAsc}} \text{Bis-triazole adduct}
  • Dipolarophiles : Reacts with diazo compounds to form pyrazole or imidazole derivatives under thermal conditions .

Oxidation and Reduction

  • Oxidation : The furan ring undergoes oxidation with KMnO₄ to form a diketone intermediate, which can further cyclize under acidic conditions.

  • Reductive Alkylation : The amine generated from nitro reduction reacts with aldehydes (e.g., formaldehyde) to form secondary amines.

Functional Group Interconversion

  • Acetylation/Deacetylation : The diacetylamino group is susceptible to acetylation (Ac₂O) or deprotection (NH₂OH/HCl), enabling modular functionalization .

  • Diazo Coupling : The primary amine (post-nitro reduction) reacts with diazonium salts to form azo dyes.

Mechanistic Insights

Computational studies (DFT) reveal that the triazole ring’s electronic properties are influenced by substituents:

  • The nitro group lowers the LUMO energy, enhancing electrophilicity at the furyl ring .

  • Steric effects from the methyl group direct regioselectivity in cycloaddition reactions .

Table 2: Comparative Reactivity of Substituents

Functional GroupReactivity TrendInfluence on Bioactivity
Nitro (-NO₂)High electrophilicityEnhances DNA intercalation
Diacetylamino (-NAc₂)Moderate hydrolysis susceptibilityModulates solubility
Methyl (-CH₃)Steric hindranceDirects regioselectivity

Scientific Research Applications

N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Acetyl-N-(1-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to interfere with microbial DNA, while the triazole ring can inhibit specific enzymes. These interactions disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural analogs and their biological activities, based on evidence from carcinogenicity studies and antimicrobial research:

Compound Name Core Structure Key Substituents Biological Activity Reference
s-Triazole, 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)- 1,2,3-triazole 3-(diacetylamino), 1-methyl, 5-(5-nitro-2-furyl) Not directly reported; inferred potential antimicrobial activity based on nitro-furyl moiety
N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide (NFTA) Thiazole 4-(5-nitro-2-furyl), 2-acetamide High incidence of lymphocytic leukemia and forestomach tumors in mice
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Thiazole 4-(5-nitro-2-furyl), 2-hydrazide Induced gastric, mammary, and lung carcinomas in mice; potent carcinogen
2-Hydrazino-4-(5-nitro-2-furyl)thiazole Thiazole 4-(5-nitro-2-furyl), 2-hydrazino Mammary carcinomas in rats; carcinogenicity linked to hydrazine moiety
4-Hexyl-1-[3-(5-nitro-2-furyl)-2-propenylidene]semicarbazide Semicarbazide 5-nitro-2-furyl, hexyl group Anti-Trypanosoma cruzi activity with lower acute toxicity than nifurtimox
5-Amino-4-carbamoyl-1-(n-pentyl)-3-(5-nitro-2-furyl)-pyrazole Pyrazole 3-(5-nitro-2-furyl), 4-carbamoyl Antimicrobial applications (synthesis described; activity inferred)

Key Findings:

Structural Determinants of Carcinogenicity: The 5-nitro-2-furyl group is a common carcinogenic motif in thiazole derivatives (e.g., NFTA and its analogs), inducing tumors in organs such as the forestomach, bladder, and mammary glands . Hydrazine-containing derivatives (e.g., formic acid hydrazides) exhibit heightened carcinogenicity, likely due to metabolic activation into reactive intermediates . The diacetylamino group in the target compound may mitigate this risk by blocking reactive sites.

Antimicrobial Potential: Nitro-furyl derivatives like 4-hexyl-1-[3-(5-nitro-2-furyl)-2-propenylidene]semicarbazide show anti-Trypanosoma cruzi activity, suggesting the target compound’s nitro-furyl group could confer similar properties . Pyrazole analogs with nitro-furyl substituents (e.g., 5-amino-4-carbamoyl-1-pentyl-3-(5-nitro-2-furyl)-pyrazole) further support this inference .

Role of Heterocyclic Core: Thiazole-based nitro-furyl compounds are strongly associated with carcinogenicity, whereas triazole or pyrazole cores (as in the target compound) may alter metabolic pathways and toxicity. For example, pyrazole derivatives in emphasize antimicrobial over carcinogenic effects, though direct comparisons are lacking.

Biological Activity

s-Triazole, specifically the compound 3-(diacetylamino)-1-methyl-5-(5-nitro-2-furyl)- , is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound is notable for its unique substitution pattern, which includes a diacetylamino group and a nitro-substituted furyl moiety. These structural features contribute to its diverse biological activities, making it a significant subject of study in medicinal chemistry.

PropertyValue
Molecular Formula C₁₁H₁₁N₅O₅
Molecular Weight 293.27 g/mol
CAS Number 41735-44-8
Density 1.56 g/cm³
Boiling Point 497.4ºC at 760 mmHg
Flash Point 254.6ºC

The compound's stability and reactivity are influenced by its triazole structure, which allows for various chemical transformations that can lead to novel derivatives with enhanced biological activities.

Biological Activities

s-Triazoles exhibit a range of biological activities including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Studies have indicated that similar triazole compounds exhibit significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antitumor Activity : The interaction of triazole derivatives with cellular targets suggests potential applications in cancer therapy, particularly in inhibiting tumor growth.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study examining the efficacy of various triazole derivatives against Staphylococcus aureus, s-Triazole demonstrated significant inhibition rates, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Activity : Research involving the synthesis and testing of triazole compounds found that certain derivatives exhibited anti-inflammatory effects comparable to traditional NSAIDs. This suggests that s-Triazole could be developed into a therapeutic agent for inflammatory diseases .
  • Toxicity Studies : Toxicity assessments have shown that the lethal dose (LD50) for s-Triazole is approximately 600 mg/kg when administered orally in rodent models. This information is crucial for evaluating the safety profile of the compound in therapeutic applications .

The biological activity of s-Triazole is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the nitro group enhances electron-withdrawing properties, which may facilitate interactions with nucleophilic sites within biological molecules, thereby influencing cellular processes .

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